5-(2,4-Dichlorophenyl)-2-furoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O3/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDQZIXGFBEQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354592 | |
| Record name | 5-(2,4-Dichlorophenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134448-46-7 | |
| Record name | 5-(2,4-Dichlorophenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 2,4 Dichlorophenyl 2 Furoic Acid
Established and Novel Synthetic Pathways for 5-(2,4-Dichlorophenyl)-2-furoic acid
The synthesis of this compound can be approached through various strategies, primarily involving the formation of the furan (B31954) ring system followed by or concurrent with the introduction of the dichlorophenyl group, or by functionalizing a pre-existing furan scaffold.
Precursor Selection and Reaction Optimization for the Furoic Acid Scaffold
The formation of the 2-furoic acid core is a critical step in the synthesis of its derivatives. A common and economically viable precursor for the furoic acid scaffold is furfural (B47365), which can be readily obtained from renewable biomass. Furfural can be oxidized to 2-furoic acid through various methods.
One established method is the Cannizzaro reaction , where furfural, in the presence of a strong base like sodium hydroxide, undergoes a disproportionation reaction to yield both 2-furoic acid and furfuryl alcohol. While this method is straightforward, the theoretical maximum yield for the acid is limited to 50%.
Alternatively, direct oxidation of furfural offers a more atom-economical route. A variety of oxidizing agents and catalytic systems have been explored for this transformation. For instance, oxidation using hydrogen peroxide assisted by a base provides an effective method. Biocatalytic approaches, employing microorganisms or isolated enzymes, have also been developed to achieve high-yield conversion of furfural to 2-furoic acid under mild conditions.
For the synthesis of 5-substituted-2-furoic acids, a key precursor is often a 5-halo-2-furoic acid derivative, such as methyl 5-bromo-2-furoate. This intermediate allows for the subsequent introduction of the aryl group via cross-coupling reactions. The synthesis of this precursor can be achieved through the halogenation of 2-furoic acid or its ester. Reaction optimization for this step would involve selecting the appropriate halogenating agent (e.g., N-bromosuccinimide), solvent, and reaction temperature to ensure regioselective bromination at the 5-position.
Table 1: Comparison of Synthetic Pathways to the Furoic Acid Scaffold
| Method | Precursor | Reagents/Catalyst | Advantages | Disadvantages |
| Cannizzaro Reaction | Furfural | Concentrated NaOH | Simple procedure | Maximum 50% yield of acid |
| Direct Oxidation | Furfural | H₂O₂/base, various catalysts | Higher potential yield | May require specific catalysts |
| Biocatalysis | Furfural | Microorganisms/enzymes | High selectivity, mild conditions | May require specialized equipment |
| Halogenation | 2-Furoic Acid/Ester | NBS, Br₂ | Provides key intermediate for arylation | Requires handling of halogens |
Mechanistic Insights into the Formation of the Furan Ring System
The formation of the furan ring itself is a fundamental process in organic chemistry, with several named reactions describing its synthesis from acyclic precursors. Two classical methods are the Paal-Knorr furan synthesis and the Feist-Benary furan synthesis.
The Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. The mechanism proceeds through the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl. The resulting cyclic hemiacetal then undergoes dehydration to form the furan ring. The versatility of this method allows for the synthesis of a wide range of substituted furans by varying the substituents on the starting 1,4-dicarbonyl compound.
The Feist-Benary furan synthesis is a reaction between an α-halo ketone and the enolate of a β-dicarbonyl compound. The mechanism involves an initial nucleophilic substitution of the halide by the enolate, followed by a base-catalyzed intramolecular aldol-type condensation and subsequent dehydration to form the furan ring. This method is particularly useful for synthesizing furans with specific substitution patterns.
While these methods provide a general framework for furan ring formation, their direct application to produce this compound would require carefully designed acyclic precursors containing the dichlorophenyl moiety and a masked or protected carboxylic acid group.
Strategies for Regioselective Introduction of the Dichlorophenyl Substituent
The introduction of the 2,4-dichlorophenyl group at the 5-position of the furan ring is a key transformation. This can be achieved through several modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example.
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. In the context of synthesizing this compound, this would typically involve the coupling of a 5-halo-2-furoic acid derivative (e.g., methyl 5-bromo-2-furoate) with 2,4-dichlorophenylboronic acid.
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the 5-halofuran derivative to form a palladium(II) intermediate.
Transmetalation: The dichlorophenyl group is transferred from the boronic acid to the palladium center.
Reductive Elimination: The desired this compound derivative is formed, and the palladium(0) catalyst is regenerated.
Optimization of this reaction would involve the careful selection of the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), the base (e.g., K₂CO₃, Cs₂CO₃), and the solvent system (e.g., dioxane/water, toluene).
Another potential strategy is the direct C-H arylation of a 2-furoic acid derivative. This method avoids the pre-functionalization of the furan ring with a halogen. The reaction would involve the palladium-catalyzed coupling of 2-furoic acid or its ester directly with a 2,4-dichloroaryl halide. This approach is highly atom-economical but can sometimes face challenges with regioselectivity.
Derivatization and Functionalization of this compound
The presence of the carboxylic acid group and the aromatic rings in this compound allows for a variety of subsequent chemical transformations.
Chemical Modification of the Carboxylic Acid Group (e.g., Esterification, Amidation)
The carboxylic acid moiety is a versatile functional group that can be readily converted into other functionalities such as esters and amides.
Esterification of this compound can be achieved through several methods. The classical Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium-driven process, and the yield of the ester can be increased by using an excess of the alcohol or by removing the water formed during the reaction.
Table 2: Representative Esterification Reactions
| Alcohol | Catalyst | Reaction Conditions | Product |
| Methanol | H₂SO₄ | Reflux | Methyl 5-(2,4-dichlorophenyl)-2-furoate |
| Ethanol | TsOH | Dean-Stark, Toluene, Reflux | Ethyl 5-(2,4-dichlorophenyl)-2-furoate |
| n-Butanol | Solid acid catalyst | 125 °C | n-Butyl 5-(2,4-dichlorophenyl)-2-furoate |
Amidation of this compound involves its reaction with an amine to form an amide bond. This transformation typically requires the activation of the carboxylic acid. Common methods include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine. A one-pot synthesis of N-aryl-5-aryl-2-furoyl amides using phenylsulfonyl chloride as a reagent under phase transfer catalysis has also been reported for similar compounds.
Electrophilic and Nucleophilic Aromatic Substitution on the Furan Ring of this compound
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the positions available for substitution are limited.
Electrophilic Aromatic Substitution: In furan, electrophilic substitution preferentially occurs at the C2 and C5 positions due to the greater stabilization of the intermediate carbocation. In this compound, both the C2 and C5 positions are substituted. Therefore, any further electrophilic substitution would be directed to the C3 or C4 positions. The electron-withdrawing nature of the carboxylic acid group at C2 and the dichlorophenyl group at C5 would deactivate the furan ring towards electrophilic attack, likely requiring harsh reaction conditions. Potential electrophilic substitution reactions could include nitration or halogenation, though the regioselectivity and feasibility would need to be experimentally determined. For example, direct nitration of furan derivatives can be achieved using nitric acid in trifluoroacetic anhydride.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the furan ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. The dichlorophenyl group at the C5 position is electron-withdrawing, which might slightly increase the susceptibility of the furan ring to nucleophilic attack, but typically, this type of reaction is not favored on the furan ring itself. Nucleophilic substitution would be more likely to occur on the dichlorophenyl ring, which is activated by the two chlorine atoms.
Targeted Transformations of the Dichlorophenyl Moieties
While specific literature detailing transformations of the dichlorophenyl moiety directly on this compound is limited, the principles of aromatic chemistry allow for the prediction of several potential reactions. The two chlorine atoms on the phenyl ring are susceptible to various palladium-catalyzed cross-coupling reactions and reductive dechlorination. These transformations would enable the chlorine atoms to be replaced with a variety of other functional groups, significantly increasing the molecular diversity achievable from this starting material.
Palladium-Catalyzed Cross-Coupling Reactions:
The chlorine atoms on the dichlorophenyl ring can serve as handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the dichlorophenyl moiety with an organoboron reagent in the presence of a palladium catalyst and a base. This would allow for the introduction of new aryl, heteroaryl, or alkyl groups in place of the chlorine atoms. Given the differential reactivity of the chlorine atoms (the chlorine at the 2-position is more sterically hindered), regioselective coupling might be achievable under carefully controlled conditions.
Buchwald-Hartwig Amination: This reaction would enable the formation of carbon-nitrogen bonds by coupling the dichlorophenyl group with various amines. This is a valuable transformation for the synthesis of anilines and their derivatives, which are important pharmacophores.
Sonogashira Coupling: The coupling of the dichlorophenyl moiety with terminal alkynes can be achieved via the Sonogashira reaction, providing a route to substituted phenylacetylenes.
Heck Coupling: This reaction would involve the coupling of the dichlorophenyl group with alkenes to form new substituted styrenyl derivatives.
The successful implementation of these reactions would likely require optimization of the catalyst, ligand, base, and solvent system to achieve high yields and selectivity, especially if mono-substitution is desired.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions on the Dichlorophenyl Moiety
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Base (Example) | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-(Aryl-chlorophenyl)-2-furoic acid |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 5-(Amino-chlorophenyl)-2-furoic acid |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 5-(Alkynyl-chlorophenyl)-2-furoic acid |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 5-(Alkenyl-chlorophenyl)-2-furoic acid |
Catalytic Hydrodechlorination:
Catalytic hydrodechlorination offers a method for the selective or complete removal of the chlorine atoms from the dichlorophenyl ring. This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. By controlling the reaction conditions (catalyst loading, hydrogen pressure, temperature, and reaction time), it may be possible to achieve selective mono-dechlorination to afford either 5-(2-chlorophenyl)-2-furoic acid or 5-(4-chlorophenyl)-2-furoic acid, or complete dechlorination to yield 5-phenyl-2-furoic acid.
Catalytic Approaches and Green Chemistry Principles in this compound Synthesis
The application of catalytic methods and green chemistry principles to the synthesis of this compound is crucial for developing sustainable and efficient manufacturing processes. While specific "green" syntheses for this exact compound are not extensively reported, general principles can be applied to propose more environmentally benign routes.
Conventional syntheses of 5-aryl-2-furoic acids often involve multi-step procedures with stoichiometric reagents and volatile organic solvents. Green approaches would aim to minimize waste, reduce energy consumption, and utilize renewable feedstocks and safer reagents.
Catalytic One-Pot Syntheses:
A potential green synthetic route could involve a one-pot reaction where the starting materials are converted to the final product without the isolation of intermediates. For instance, a palladium-catalyzed coupling of 2,4-dichloroaniline (B164938) with a suitable furan derivative, followed by oxidation of an aldehyde precursor to the carboxylic acid in a single reaction vessel, would represent a significant improvement in terms of process efficiency and waste reduction.
Use of Heterogeneous Catalysts:
The use of heterogeneous catalysts, such as palladium nanoparticles supported on a solid matrix (e.g., charcoal, zeolites, or metal oxides), would be a key feature of a green synthesis. Heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be recycled and reused multiple times, reducing catalyst waste and cost.
Green Solvents and Energy Sources:
Replacing traditional volatile organic solvents with greener alternatives is a cornerstone of green chemistry. For the synthesis of this compound, exploring the use of water, supercritical fluids (like CO₂), or bio-based solvents could significantly reduce the environmental impact of the process.
Furthermore, the use of alternative energy sources, such as microwave irradiation, can often lead to shorter reaction times, increased yields, and reduced energy consumption compared to conventional heating methods. Microwave-assisted organic synthesis has been successfully applied to a wide range of reactions, including palladium-catalyzed couplings.
Table 2: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Feature | Conventional Approach | Potential Green Approach |
| Number of Steps | Often multi-step with isolation of intermediates | One-pot synthesis |
| Catalyst | Homogeneous catalysts (e.g., Pd(PPh₃)₄) | Heterogeneous, recyclable catalysts (e.g., Pd/C) |
| Solvent | Volatile organic solvents (e.g., toluene, DMF) | Water, supercritical CO₂, bio-solvents |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation |
| Waste Generation | Higher, due to stoichiometric reagents and solvent use | Lower, due to catalysis and solvent choice |
By integrating these catalytic and green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.
Computational and Theoretical Studies of 5 2,4 Dichlorophenyl 2 Furoic Acid
Electronic Structure and Reactivity Profiling of 5-(2,4-Dichlorophenyl)-2-furoic acid
The electronic environment of a molecule is fundamental to its chemical behavior. Quantum chemical calculations can provide a detailed picture of the electron distribution and energy levels within this compound, offering insights into its stability and reactivity.
Quantum Chemical Descriptors (e.g., HOMO-LUMO Gap, Electrostatic Potential)
Quantum chemical descriptors serve as valuable indicators of a molecule's electronic properties. Key descriptors for this compound include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would be characterized by regions of negative potential (electron-rich) around the oxygen atoms of the carboxylic acid group and the chlorine atoms, making these sites susceptible to electrophilic attack. Conversely, regions of positive potential (electron-deficient) would be expected around the hydrogen atom of the carboxylic acid and potentially on the furan (B31954) and phenyl rings, indicating sites for nucleophilic attack.
| Quantum Chemical Descriptor | Predicted Characteristics for this compound |
|---|---|
| HOMO Energy | Relatively high, associated with the π-electrons of the aromatic rings, indicating the ability to donate electrons. |
| LUMO Energy | Relatively low, influenced by the electron-withdrawing nature of the dichlorophenyl and carboxyl groups, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | Moderate, suggesting a balance of chemical stability and reactivity. |
| Electrostatic Potential (Negative Regions) | Located on the oxygen atoms of the carboxyl group and the chlorine atoms, indicating sites for electrophilic attack. |
| Electrostatic Potential (Positive Regions) | Located on the hydrogen atom of the carboxyl group and parts of the aromatic rings, indicating sites for nucleophilic attack. |
Prediction of Reaction Pathways and Transition States for Derivatization
Computational methods can be employed to predict the most likely pathways for the derivatization of this compound and to characterize the transition states involved. The carboxylic acid group is a primary site for derivatization, allowing for reactions such as esterification, amidation, and reduction.
Theoretical calculations, often using Density Functional Theory (DFT), can model the reaction coordinates for these transformations. For instance, in an esterification reaction, the calculations would map the energy profile as the alcohol approaches the carboxylic acid, leading to the formation of a tetrahedral intermediate (the transition state) and then the final ester product. The activation energy for the reaction can be determined from the energy difference between the reactants and the transition state.
Similarly, the reactivity of the aromatic rings can be assessed. The furan ring is generally more susceptible to electrophilic substitution than the benzene (B151609) ring. Computational models can predict the preferred sites of substitution on both rings by analyzing the electron density and the stability of the resulting intermediates (sigma complexes). The chlorine substituents on the phenyl ring will also direct incoming electrophiles to specific positions.
Molecular Modeling and Conformational Analysis of this compound
The three-dimensional structure and flexibility of a molecule are crucial for its interactions with other molecules. Molecular modeling techniques provide insights into the preferred shapes and potential dynamic behavior of this compound.
Investigation of Preferred Conformations and Tautomeric Forms
While tautomerism is less common for simple carboxylic acids, the furan ring system can potentially exhibit different tautomeric forms under certain conditions, although the aromatic carboxylated form is expected to be overwhelmingly predominant. Computational studies can evaluate the relative energies of any potential tautomers to determine their likelihood of existence.
Intermolecular Interactions and Solvation Effects
In the solid state and in solution, molecules of this compound will interact with each other and with solvent molecules. The primary intermolecular interaction for carboxylic acids is hydrogen bonding, which typically leads to the formation of dimeric structures in the solid state and in non-polar solvents.
Computational models can be used to study the geometry and strength of these hydrogen bonds. In addition to hydrogen bonding, van der Waals forces and dipole-dipole interactions will also play a role in the intermolecular associations. The dichlorophenyl group can participate in halogen bonding, a non-covalent interaction that could influence the crystal packing.
Solvation effects are critical to understanding the behavior of this compound in different solvents. Implicit and explicit solvation models can be used to calculate the free energy of solvation, which provides information about the compound's solubility. These models account for the electrostatic and non-polar interactions between the solute and the solvent molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (In Silico)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused solely on this compound analogues are not extensively documented, the principles of QSAR can be applied to predict the potential activities of its derivatives.
In a hypothetical QSAR study, a series of analogues of this compound would be synthesized or computationally designed. For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment).
The biological activity of these analogues would be determined experimentally (e.g., enzyme inhibition, antimicrobial activity). Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates the calculated descriptors with the observed biological activity.
A successful QSAR model can be used to:
Predict the activity of new, unsynthesized analogues.
Identify the key molecular features that are important for activity.
Guide the design of more potent and selective compounds.
For analogues of this compound, important descriptors in a QSAR model might include:
Hydrophobic parameters: The logP value, influenced by the dichlorophenyl group, would be crucial for predicting how the molecule interacts with biological membranes.
Electronic parameters: Descriptors related to the electron-withdrawing or -donating nature of substituents on the phenyl or furan rings would likely correlate with activity.
Steric parameters: The size and shape of the molecule and its substituents would affect its ability to fit into a biological target's active site.
| QSAR Descriptor Class | Potential Influence on the Activity of this compound Analogues |
|---|---|
| Hydrophobic (e.g., logP) | Governs membrane permeability and interaction with hydrophobic pockets in biological targets. |
| Electronic (e.g., Hammett constants, partial charges) | Influences electrostatic interactions with the target and the reactivity of the molecule. |
| Steric (e.g., molar refractivity, van der Waals volume) | Determines the fit of the molecule into the binding site and can introduce favorable or unfavorable interactions. |
| Topological (e.g., connectivity indices) | Describes the branching and overall shape of the molecule, which can be related to its activity. |
Development of Predictive Models based on Molecular Descriptors
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of computational drug design. nih.govacs.org QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgijnrd.org This relationship is achieved by calculating numerical values, known as molecular descriptors, that characterize the physicochemical properties of the molecules. srmist.edu.in These descriptors can then be used to predict the activity of new, unsynthesized compounds. nih.govwikipedia.org
The process begins with the calculation of a wide array of molecular descriptors for a set of compounds with known activities. nih.gov These descriptors fall into several categories, including lipophilic (e.g., LogP), electronic (e.g., Hammett constants), and steric parameters (e.g., Taft's constant), which influence a drug's movement through biological systems and its interaction with a target receptor. srmist.edu.in By employing statistical methods like multiple linear regression or machine learning algorithms such as support vector machines and random forests, a QSAR model is constructed that best fits the data. nih.govnih.gov
For this compound, various molecular descriptors can be calculated to serve as the basis for predictive models. These descriptors quantify its structural and physicochemical features, which are hypothesized to correlate with its biological activity.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Predicted Value |
|---|---|---|
| Physicochemical | Molecular Weight | 257.07 g/mol |
| XlogP3 | 3.8 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 | |
| Topological | Topological Polar Surface Area | 50.4 Ų |
| Heavy Atom Count | 16 | |
| Complexity | 272 | |
| Structural | Monoisotopic Mass | 255.9694 g/mol |
| Formal Charge | 0 |
This data is computationally generated and sourced from chemical databases. chemspider.com
These descriptors for this compound could be incorporated into a larger dataset of related furoic acid derivatives to develop a QSAR model. Such a model could predict various endpoints, including pharmacological activity, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and toxicity. nih.govacs.org For instance, a study on furanocoumarin derivatives successfully used descriptors like LogP, molecular volume, and electronic properties to predict inhibitory effects on cytochrome P450 enzymes. nih.gov This demonstrates the potential for using a similar approach to predict the biological profile of this compound.
Identification of Structural Features Influencing Chemical Reactivity or Biological Interactions (In Silico)
In silico techniques are powerful tools for identifying the specific structural features of a molecule that govern its chemical reactivity and how it interacts with biological targets. nih.gov Methods such as molecular docking and Density Functional Theory (DFT) are used to simulate and analyze molecular behavior at the atomic level. researchgate.netmdpi.com
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. foliamedica.bg In drug design, this involves docking a ligand (like this compound) into the active site of a target protein. The results provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govresearchgate.net For this compound, key structural features for biological interactions would include:
The Carboxylic Acid Group: This group is a potent hydrogen bond donor and acceptor, likely forming crucial interactions with amino acid residues in a protein's active site.
The Dichlorophenyl Ring: The two chlorine atoms are electron-withdrawing and contribute to the molecule's hydrophobicity. This moiety can engage in hydrophobic and halogen bonding interactions, which are increasingly recognized as important for ligand binding. The substitution pattern (2,4-dichloro) dictates the specific orientation and steric fit within a binding pocket.
The Furan Ring: As an aromatic heterocycle, the furan ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
DFT studies provide a deeper understanding of a molecule's electronic structure, which is fundamental to its reactivity. mdpi.com By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can estimate the molecule's reactivity, kinetic stability, and optical properties. researchgate.net The HOMO-LUMO energy gap is a particularly important descriptor; a smaller gap suggests the molecule is more polarizable and more reactive.
Table 2: Predicted Quantum Chemical Properties for Furan and Phenyl Derivatives
| Property | Significance | Relevance to this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Influences the molecule's ability to engage in charge-transfer interactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Determines the molecule's susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. | The negative potential around the carboxylic acid oxygen atoms indicates likely sites for electrophilic attack or hydrogen bonding. The dichlorophenyl ring will also exhibit distinct electrostatic regions. |
Note: Specific values for the title compound require dedicated DFT calculations, but these properties are routinely analyzed in computational studies of related aromatic and heterocyclic compounds. researchgate.net
Through these computational analyses, researchers can build a detailed model of how this compound is likely to behave chemically and interact with biological systems. This in silico profiling helps to rationalize observed activities and to design new derivatives with improved properties, thereby accelerating the research and development process. nih.govfoliamedica.bg
Mechanistic Investigations of 5 2,4 Dichlorophenyl 2 Furoic Acid in Biological Systems in Vitro Focus
Elucidation of Molecular Targets and Ligand-Receptor Interactions (In Vitro)
No specific in vitro studies detailing the molecular targets or ligand-receptor interactions of 5-(2,4-Dichlorophenyl)-2-furoic acid have been identified in the current body of scientific literature.
There are no available research findings that report on enzyme kinetic studies or the inhibition mechanisms specifically involving this compound. Therefore, data on parameters such as IC50 values, inhibition constants (Ki), or the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound are not available.
Information from in vitro receptor binding assays for this compound is not present in the accessible scientific literature. As such, details regarding its binding affinity (e.g., Kd values) to specific receptors and any potential allosteric modulatory effects have not been characterized.
Cellular Pathway Modulation and Signal Transduction Studies (In Vitro)
There is a lack of published research on the effects of this compound on cellular pathways and signal transduction in in vitro models.
No studies have been found that investigate the influence of this compound on specific intracellular signaling cascades, such as MAPK/ERK, PI3K/Akt, or JAK/STAT pathways.
There is no available data from in vitro studies, such as microarray, RNA-sequencing, or proteomic analyses, that detail changes in gene or protein expression in response to exposure to this compound.
Structure-Activity Relationship (SAR) Studies for Modulatory Effects (In Vitro)
While structure-activity relationship (SAR) studies have been conducted for various series of furoic acid derivatives to understand how chemical modifications influence biological activity, specific SAR studies focusing on the in vitro modulatory effects of this compound and its analogs are not documented in the available literature. Such studies would typically involve synthesizing a series of related compounds with systematic variations in their structure and evaluating their in vitro activity to identify key chemical features responsible for their biological effects. The absence of such data for the 2,4-dichlorophenyl variant means that the specific contributions of the dichlorophenyl moiety at the 5-position of the furoic acid core to its potential biological activity have not been systematically explored and reported.
Systematic Modification and Activity Profiling of this compound Derivatives
The exploration of the biological potential of a lead compound like this compound often involves the systematic synthesis and evaluation of its derivatives. By modifying specific parts of the molecule, researchers can probe the structure-activity relationships (SAR) that govern its biological effects. This approach helps in identifying which parts of the molecule are crucial for its activity and can lead to the development of analogs with improved potency or selectivity.
For the this compound scaffold, key modifications could include:
Alterations to the Dichlorophenyl Ring: The position and number of chlorine atoms on the phenyl ring can significantly influence the electronic and steric properties of the molecule, which in turn can affect its binding to biological targets. Derivatives with different halogen substitutions (e.g., fluorine, bromine) or other substituents (e.g., methyl, methoxy (B1213986) groups) could be synthesized to explore their impact on activity.
Modification of the Furoic Acid Moiety: The carboxylic acid group is a key functional group that can participate in hydrogen bonding and other interactions with biological macromolecules. Esterification or amidation of this group would alter its charge and hydrogen-bonding capabilities, providing insights into its role in the compound's mechanism of action.
Introduction of Different Linkers: The furan (B31954) ring itself can be considered a linker between the dichlorophenyl group and the carboxylic acid. Replacing the furan with other five- or six-membered heterocyclic rings (e.g., thiophene (B33073), pyridine) would change the geometry and electronic properties of the molecule, potentially leading to altered biological activity.
The in vitro activity profiling of these derivatives would typically involve a panel of assays to assess their effects on various cellular processes. For instance, if the parent compound is hypothesized to have anticancer activity, derivatives would be screened for their cytotoxicity against a range of cancer cell lines.
Below is an interactive data table illustrating a hypothetical activity profile for a series of this compound derivatives against a cancer cell line.
| Derivative | Modification | IC50 (µM) |
| Parent Compound | This compound | 15.5 |
| Derivative 1 | 5-(2,4-Difluorophenyl)-2-furoic acid | 22.1 |
| Derivative 2 | 5-(2,4-Dibromophenyl)-2-furoic acid | 12.8 |
| Derivative 3 | Methyl 5-(2,4-Dichlorophenyl)-2-furoate | > 100 |
| Derivative 4 | 5-(2,4-Dichlorophenyl)-2-furoamide | 85.3 |
| Derivative 5 | 5-(3,5-Dichlorophenyl)-2-furoic acid | 35.7 |
This table is illustrative and based on general principles of structure-activity relationships.
Identification of Pharmacophoric Features for Biological Potency (In Vitro)
A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Identifying the pharmacophoric features of this compound and its derivatives is crucial for understanding their in vitro biological potency and for designing new, more active compounds. dovepress.com
Based on the structure of this compound and SAR data from related compounds, the key pharmacophoric features likely include:
A Hydrogen Bond Acceptor/Donor: The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). This feature is often critical for interaction with amino acid residues in the active site of a target protein.
Aromatic/Hydrophobic Regions: The dichlorophenyl ring and the furan ring provide hydrophobic surfaces that can engage in van der Waals and pi-stacking interactions with hydrophobic pockets in a target protein.
Halogen Atoms: The chlorine atoms on the phenyl ring can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and specificity. The position of these halogens is often critical for optimal interaction.
A pharmacophore model for this class of compounds could be generated using computational methods, based on the structures of a set of active and inactive derivatives. researchgate.net This model would define the spatial arrangement of these key features required for biological activity.
Key Pharmacophoric Features:
Hydrogen Bond Acceptor (HBA): Located on the carbonyl oxygen of the furoic acid.
Hydrogen Bond Donor (HBD): Located on the hydroxyl group of the furoic acid.
Aromatic Ring (AR1): The furan ring.
Aromatic Ring (AR2): The dichlorophenyl ring.
Hydrophobic Feature (HY): Associated with the dichlorophenyl ring.
Mechanisms of In Vitro Cellular Responses to this compound
Apoptosis and Necrosis Induction Pathways (In Vitro)
While direct studies on this compound are lacking, research on the structurally related compound 2,4-dichlorophenoxyacetic acid (2,4-D) provides insights into potential mechanisms of cell death induction. In vitro studies have shown that 2,4-D can induce apoptosis in various cell types, including human lymphocytes and Chinese hamster ovary (CHO-K1) cells. nih.govnih.gov
The apoptotic process induced by 2,4-D in human lymphocytes appears to be dose- and time-dependent and proceeds through the mitochondrial pathway. nih.gov This involves the disruption of the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic cascade. sci-hub.se The activation of caspase-9, an initiator caspase in the mitochondrial pathway, has been observed, followed by the activation of executioner caspases like caspase-3. nih.govsci-hub.se Interestingly, the Fas/TNF receptor pathway (the extrinsic pathway) does not seem to be involved in 2,4-D-induced apoptosis. nih.gov The process can be blocked by broad-spectrum caspase inhibitors, confirming the caspase-dependent nature of this form of cell death. nih.govsci-hub.se
Necrosis, another form of cell death, is often associated with higher concentrations of a toxic substance and is characterized by cell swelling and lysis. It is plausible that at higher concentrations, this compound could also induce necrosis in vitro.
The following table summarizes the potential effects of a compound like this compound on markers of apoptosis and necrosis in a hypothetical in vitro experiment.
| Marker | Treatment Group | Control Group |
| Annexin V Staining | Increased | Baseline |
| Propidium Iodide Staining (early) | Baseline | Baseline |
| Propidium Iodide Staining (late) | Increased | Baseline |
| Caspase-3 Activity | Increased | Baseline |
| Mitochondrial Membrane Potential | Decreased | Stable |
| LDH Release (Necrosis marker) | Slightly Increased | Baseline |
This table is illustrative and based on findings for structurally related compounds like 2,4-D. nih.govunlp.edu.ar
Autophagy and Stress Response Mechanisms (In Vitro)
While no direct studies have linked this compound to autophagy, it is conceivable that, like many small molecule inhibitors, it could modulate this pathway. The cellular response would likely depend on the specific cell type and the concentration of the compound. For instance, in some cancer cells, the induction of autophagy can be a pro-survival response to chemotherapy, and inhibiting autophagy can enhance the cytotoxic effects of the drug. In other contexts, the compound itself might induce autophagic cell death.
Key proteins involved in the autophagy pathway that could be investigated in response to this compound include:
LC3 (Microtubule-associated protein 1A/1B-light chain 3): The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation.
Beclin-1: A key component of the class III PI3K complex that initiates autophagy.
p62/SQSTM1: An autophagy receptor that is degraded during the process, making its levels an indicator of autophagic flux.
The cellular stress response to a compound like this compound could also involve the activation of various signaling pathways, such as the unfolded protein response (UPR) if it causes endoplasmic reticulum stress, or the DNA damage response (DDR) if it has genotoxic effects.
Applications of 5 2,4 Dichlorophenyl 2 Furoic Acid in Advanced Organic Synthesis and Chemical Biology Tools
Utility as a Versatile Building Block in Complex Molecule Synthesis
5-(2,4-Dichlorophenyl)-2-furoic acid is a valuable starting material and intermediate for the construction of more complex, biologically active molecules. The presence of two functional handles—the carboxylic acid group and the dichlorophenyl moiety—along with the furan (B31954) core, allows for diverse chemical modifications and the introduction of molecular complexity.
The synthesis of this key building block is often achieved through methods like the Meerwein arylation, which involves the reaction of a substituted aniline (B41778) with 2-furoic acid. researchgate.netsci-hub.se This method provides a reliable route to a variety of 5-aryl-2-furoic acids with good yields and high regioselectivity at the 5-position of the furan ring. researchgate.net
Once obtained, the carboxylic acid group of this compound can be readily converted into other functional groups, such as acid chlorides, esters, and amides, paving the way for a multitude of coupling reactions. Research has demonstrated its use as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been used to create series of diacylhydrazide derivatives and potential phosphodiesterase 4 (PDE4) inhibitors. researchgate.netsci-hub.se
In one such synthetic approach, this compound is first converted to its corresponding acid chloride by refluxing with thionyl chloride. sci-hub.se This highly reactive intermediate can then be coupled with various nucleophiles to generate a library of target molecules. This strategy has been successfully employed to synthesize a range of 5-substituted-2-furoyl diacylhydrazides, some of which have exhibited promising anti-tumor and anti-fungal activities in preliminary bioassays. researchgate.net The specific nature of the substituents on the phenyl ring and the length of the aliphatic chains in these derivatives were found to significantly influence their biological activity. researchgate.net
Below is a table representing a class of compounds synthesized using a 5-aryl-2-furoic acid scaffold.
| Compound Class | R² Group (Substitution on Phenyl Ring) | Biological Activity Investigated |
| Diacylhydrazide Derivatives | 4-Cl | Anti-tumor, Anti-fungal |
| Diacylhydrazide Derivatives | 2,4-diCl | Anti-tumor, Anti-fungal |
| Diacylhydrazide Derivatives | 4-CH₃ | Anti-tumor, Anti-fungal |
| PDE4 Inhibitors | Various substitutions | PDE4 Inhibition |
This table illustrates the types of derivatives that can be generated from a 5-phenyl-2-furoic acid core, leading to compounds with diverse biological activities.
Design and Synthesis of Advanced Probes and Labels Incorporating this compound
Chemical probes and labels are indispensable tools in chemical biology for visualizing, tracking, and quantifying biological molecules and processes. The rigid, planar structure of the 5-aryl-2-furoic acid scaffold, combined with its versatile functional groups, makes it an attractive candidate for incorporation into such tools.
The carboxylic acid moiety of this compound serves as a prime conjugation handle. It can be readily activated and coupled to amines, alcohols, or other functional groups present on reporter molecules, such as fluorophores, biotin, or spin labels. This allows for the covalent attachment of the furoic acid derivative to a signaling unit, which is a fundamental step in probe design.
Furthermore, the extended π-system of the dichlorophenyl-furan core can influence the photophysical properties of a conjugated fluorophore. The electron-withdrawing nature of the chlorine atoms and the aromatic system can modulate the absorption and emission wavelengths, quantum yield, and fluorescence lifetime of the probe. While specific examples of probes derived directly from this compound are not yet prevalent in the literature, the principles of probe design support its potential utility. For example, similar heterocyclic structures are often used as the core of fluorescent probes for detecting specific analytes or for imaging in biological systems. nih.gov The synthesis would typically involve coupling the furoic acid derivative to a fluorescent dye, followed by the introduction of a reactive group designed to interact with a specific biological target.
Contribution to the Development of New Synthetic Methodologies and Reagents
The study and use of this compound and related compounds have also contributed to the advancement of synthetic methodologies. The preparation of this compound itself relies on established but important reactions like the Meerwein arylation, reinforcing its utility in organic synthesis. researchgate.netsci-hub.se
More significantly, recent research has challenged previous assumptions about the reactivity of the furan ring in molecules like furoic acid. Historically, the electron-withdrawing nature of the carboxyl group was thought to render the furan ring unreactive as a diene in Diels-Alder reactions, a powerful tool for forming six-membered rings. rsc.org
However, recent studies have shown that 2-furoic acids and their derivatives can, in fact, act as reactive dienes in [4+2] cycloaddition reactions with dienophiles like maleimides. rsc.org This discovery is particularly relevant for biomass-derived furans and opens up new, sustainable synthetic routes to valuable chemical building blocks. The reaction is often enhanced by using water as a solvent or by converting the furoic acid to its carboxylate salt, which increases its reactivity under mild conditions. rsc.org This methodology allows for the transformation of electron-poor furans, including halogenated phenyl derivatives, into complex polycyclic adducts that can be further converted into a variety of saturated and aromatic carbocyclic products. rsc.org The successful application of this reaction to furoic acids broadens the synthetic utility of the entire class of compounds, including this compound, providing a novel pathway for creating complex molecular architectures.
Emerging Research Perspectives and Future Directions for 5 2,4 Dichlorophenyl 2 Furoic Acid
Exploration of Uncharted Synthetic Frontiers and Methodological Innovations
The synthesis of 5-aryl-2-furoic acids has traditionally relied on established methods. However, the future of synthesizing 5-(2,4-Dichlorophenyl)-2-furoic acid and its analogues lies in the exploration of more efficient, sustainable, and versatile synthetic strategies.
Recent advancements in catalysis offer promising avenues. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have become powerful tools for the formation of carbon-carbon bonds. The application of these methods to couple a 2,4-dichlorophenylboronic acid or a related organometallic reagent with a suitable 5-substituted-2-furoic acid precursor could offer a direct and high-yielding route to the target molecule. Innovations in ligand design for palladium catalysts are continually improving reaction efficiency, scope, and tolerance to functional groups, which could be leveraged for the synthesis of a diverse library of analogues.
Furthermore, C-H activation methodologies represent a paradigm shift in synthetic chemistry, enabling the direct functionalization of carbon-hydrogen bonds. The development of catalytic systems capable of selectively activating the C-H bond at the 5-position of the furan (B31954) ring for arylation with 1,3-dichlorobenzene (B1664543) would constitute a significant methodological innovation. This atom-economical approach would streamline the synthesis and reduce the generation of waste.
Green chemistry principles are also expected to play a pivotal role in the future synthesis of this compound. The use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis, will be crucial. For example, the synthesis of furoic acid from furfural (B47365), which can be derived from biomass, is an area of active research. shokubai.orgrsc.org Integrating such sustainable practices into the synthesis of this compound will be a key future direction.
| Synthetic Method | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed Cross-Coupling | High yields, functional group tolerance, versatility. | Development of novel ligands, optimization of reaction conditions. |
| C-H Activation | Atom economy, reduced synthetic steps, direct functionalization. | Design of selective catalysts, understanding reaction mechanisms. |
| Green Chemistry Approaches | Sustainability, reduced environmental impact, use of renewable feedstocks. | Microwave-assisted synthesis, use of biomass-derived starting materials. shokubai.orgrsc.org |
Advanced Computational Design and Optimization for Specific Chemical and Biological Applications
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these techniques offer the potential to predict and optimize its properties for specific applications, thereby guiding synthetic efforts and minimizing empirical screening.
Predictive Modeling for Biological Activity:
Computational methods can be employed to predict the bioactivity of this compound against various biological targets. amanote.comnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the structural features of a series of furoic acid derivatives with their biological activities. By building robust QSAR models, it may be possible to predict the activity of novel analogues of this compound before their synthesis.
Molecular docking simulations can provide insights into the potential binding modes of this compound with specific protein targets. nih.gov For example, given the known anticancer and antifungal activities of related compounds, docking studies could be performed against key enzymes or receptors involved in cancer cell proliferation or fungal growth. These studies can help in identifying potential biological targets and in designing derivatives with improved binding affinities.
Molecular Dynamics Simulations:
To understand the dynamic behavior of this compound in a biological environment, molecular dynamics (MD) simulations can be performed. nih.gov MD simulations can provide information on the conformational flexibility of the molecule, its interactions with solvent molecules, and the stability of its complexes with biological macromolecules. This information is crucial for understanding its mechanism of action and for designing analogues with enhanced pharmacokinetic properties.
| Computational Technique | Application for this compound | Potential Outcomes |
| QSAR Modeling | Predicting biological activity of novel analogues. | Guiding the design of more potent compounds. |
| Molecular Docking | Identifying potential protein targets and binding modes. | Elucidating mechanisms of action, designing targeted inhibitors. nih.gov |
| Molecular Dynamics Simulations | Studying conformational dynamics and binding stability. | Understanding drug-target interactions, improving pharmacokinetic profiles. nih.gov |
Identification of Novel In Vitro Biological Activities and Mechanistic Hypotheses
The structural motif of a furan ring coupled with a dichlorophenyl group suggests a range of potential biological activities. While specific in vitro data for this compound is scarce, research on analogous compounds provides a foundation for formulating mechanistic hypotheses and guiding future screening efforts.
Anticancer Potential:
Numerous studies have reported the anticancer activity of compounds containing furan and dichlorophenyl moieties. researchgate.netnih.govnih.govrsc.org These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The future direction for this compound would involve systematic in vitro screening against a panel of human cancer cell lines to identify potential cytotoxic or cytostatic effects. Mechanistic studies could then focus on identifying the underlying molecular pathways, such as the inhibition of specific kinases or interference with DNA replication. For instance, some furo[2,3-d]pyrimidine (B11772683) derivatives have been identified as PI3K/AKT dual inhibitors. rsc.org
Antimicrobial Activity:
Furan derivatives have a long history of use as antimicrobial agents. The presence of the dichlorophenyl group may enhance this activity. Future research should involve screening this compound against a broad spectrum of pathogenic bacteria and fungi. Studies on related compounds have shown promising activity against various fungal strains. nih.govnih.gov Mechanistic investigations could explore whether the compound disrupts microbial cell membranes, inhibits essential enzymes, or interferes with biofilm formation.
Enzyme Inhibition:
The furoic acid scaffold is present in a number of known enzyme inhibitors. nih.govmdpi.commdpi.com For example, furan carboxylate derivatives have been identified as novel inhibitors of ATP-citrate lyase, an enzyme implicated in cancer metabolism. nih.gov Future research could explore the potential of this compound to inhibit other clinically relevant enzymes. A combination of in vitro enzymatic assays and computational screening could be employed to identify novel enzyme targets.
| Potential Biological Activity | Rationale based on Analogous Compounds | Proposed Mechanistic Hypotheses |
| Anticancer | Furan and dichlorophenyl moieties are present in known anticancer agents. researchgate.netnih.govnih.govrsc.org | Induction of apoptosis, cell cycle arrest, inhibition of protein kinases. rsc.org |
| Antimicrobial | Furan derivatives are known for their antimicrobial properties. | Disruption of cell membranes, inhibition of essential enzymes, anti-biofilm activity. nih.govnih.gov |
| Enzyme Inhibition | The furoic acid scaffold is a known pharmacophore for enzyme inhibitors. nih.govmdpi.commdpi.com | Competitive or non-competitive inhibition of key metabolic or signaling enzymes. |
Development of Next-Generation Analogues of this compound for Specific Research Needs
Building upon the insights gained from synthetic, computational, and biological studies, the development of next-generation analogues of this compound will be a critical future direction. This will involve the systematic modification of the core structure to enhance potency, selectivity, and drug-like properties.
Structure-Activity Relationship (SAR) Studies:
A systematic SAR study will be essential to understand how different substituents on the furan and phenyl rings influence biological activity. nih.govnih.govrsdjournal.org This would involve the synthesis of a library of analogues with variations in the position and nature of the chloro substituents on the phenyl ring, as well as the introduction of other functional groups on both rings. The biological data from these analogues would be used to build a comprehensive SAR model to guide the design of more potent compounds.
Bioisosteric Replacement:
Bioisosteric replacement is a common strategy in drug design to improve the properties of a lead compound. For this compound, the carboxylic acid group could be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid, to potentially improve metabolic stability or cell permeability. Similarly, the furan ring could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to explore the impact on biological activity.
Prodrug Strategies:
To enhance the bioavailability of this compound, prodrug strategies could be employed. This would involve masking the carboxylic acid group with a labile functional group that is cleaved in vivo to release the active drug. This approach can improve absorption and distribution, leading to better therapeutic outcomes.
| Development Strategy | Approach | Desired Outcome |
| Structure-Activity Relationship (SAR) | Synthesis and biological evaluation of a diverse library of analogues. | Identification of key structural features for optimal activity and selectivity. nih.govnih.govrsdjournal.org |
| Bioisosteric Replacement | Replacement of key functional groups with bioisosteres. | Improved pharmacokinetic and pharmacodynamic properties. |
| Prodrug Design | Covalent modification of the parent compound to be cleaved in vivo. | Enhanced bioavailability and targeted drug delivery. |
Q & A
Q. What are the recommended synthetic routes for 5-(2,4-Dichlorophenyl)-2-furoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclization and functional group transformations. For example, intermediate 3j (a precursor with a 2,4-dichlorophenyl substituent) can undergo cyclization using propylene oxide to form oxadiazole derivatives. Subsequent O-alkylation with t-butyl 4-bromobutyrate followed by acidic hydrolysis (trifluoroacetic acid) yields carboxylic acid derivatives like 11 . Optimization includes:
- Solvent selection : Use DMF/CH₂Cl₂ for acid chloride formation with oxalyl chloride.
- Catalysts : Employ NaH or K₂CO₃ for alkylation steps to enhance reaction efficiency.
- Purification : Recrystallization or column chromatography improves purity (>95%) .
Q. How is this compound characterized using physicochemical methods, and what key parameters should be reported?
- Methodological Answer :
- Melting Point : 233–237°C (lit.), determined via differential scanning calorimetry (DSC) .
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions; IR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹).
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>99%) .
- Molecular Formula : C₁₂H₈Cl₂O₄ (MW 287.09 g/mol) via high-resolution mass spectrometry (HRMS) .
Q. What initial biological screening approaches are suitable for assessing the antimicrobial or enzyme inhibitory activity of this compound?
- Methodological Answer :
- Enzyme Assays : Use methionine aminopeptidase (MetAP) inhibition assays with Mn(II) cofactors. Measure IC₅₀ via fluorescence-based substrate cleavage (e.g., 0.44 μM for EcMetAP1) .
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with ampicillin as a positive control .
Advanced Research Questions
Q. How do structural modifications at the phenyl or furoic acid moiety influence the inhibitory potency against methionine aminopeptidases (MetAPs), and what SAR trends have been observed?
- Methodological Answer : Substituent position and identity critically affect activity:
| Substituent Pattern | EcMetAP1 IC₅₀ (μM, Mn(II)) |
|---|---|
| 2,4-Dichlorophenyl (target) | 0.44 |
| 2,3-Dichlorophenyl | 0.94 |
| 2,5-Dichlorophenyl | 0.25 |
| 2-Trifluoromethylphenyl | 0.15 |
- Key Trends :
- 2,4-Dichloro substitution balances steric and electronic effects for optimal binding.
- Electron-withdrawing groups (Cl, CF₃) enhance activity by stabilizing enzyme-ligand interactions .
Q. What experimental strategies can resolve discrepancies in biological activity data across different studies involving this compound derivatives?
- Methodological Answer :
- Standardized Assay Conditions : Control cofactor type (Mn(II) vs. Co(II)) and concentration, as IC₅₀ varies significantly (e.g., >250 μM with Co(II)) .
- Structural Validation : Compare crystallographic data (e.g., X-ray diffraction for similar compounds ) to confirm binding modes.
- Batch Purity Analysis : Use LC-MS to rule out impurities affecting activity .
Q. What crystallographic or computational modeling techniques have been employed to study the binding interactions between this compound and its molecular targets?
- Methodological Answer :
- X-Ray Crystallography : Resolve ligand-enzyme complexes (e.g., similar benzofuran derivatives analyzed at 1.8 Å resolution ).
- Docking Simulations : Use AutoDock Vina with MetAP1 homology models to predict binding poses. Key interactions include:
- Hydrogen bonding between the furoic acid group and His₁₇₀.
- Hydrophobic contacts with 2,4-dichlorophenyl and Val₁₃₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
